N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-benzyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3S/c1-17-9-11-19(12-10-17)21-20-8-5-13-24(20)14-15-25(21)22(26)23-16-18-6-3-2-4-7-18/h2-13,21H,14-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAFMTSXGJEVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies: General Considerations
Retrosynthetic Analysis
The synthesis of N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be approached by considering the construction of the pyrrolo[1,2-a]pyrazine core, the introduction of the benzyl and p-tolyl substituents, and the installation of the carbothioamide group. Retrosynthetically, the carbothioamide can be derived from the corresponding carboxamide or carboxylic acid derivative via thionation. The pyrrolo[1,2-a]pyrazine core is typically assembled through cyclization reactions involving pyrazine or pyrazine derivatives and appropriate nucleophiles or electrophiles.
Literature Precedents
While direct reports of the synthesis of this compound are limited, extensive literature exists for related compounds, such as N-benzyl-1-aryl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamides and their analogues. These precedents provide valuable insights into feasible synthetic routes, reaction conditions, and functional group transformations applicable to the target compound.
Key Preparation Methods
Method 1: Cyclization of Pyrazinecarboxamides with Amines
General Approach
A common strategy for constructing the pyrrolo[1,2-a]pyrazine core involves the cyclization of substituted pyrazinecarboxamides with primary amines or amino acid derivatives. This method leverages the nucleophilic attack of an amine on a suitably activated pyrazine ring, followed by intramolecular cyclization to yield the fused heterocycle.
Application to the Target Compound
For the synthesis of this compound, the following sequence is proposed:
- Synthesis of a 1-(p-tolyl)pyrazine-2-carboxamide intermediate.
- N-benzylation of the pyrazine nitrogen.
- Thionation of the carboxamide to yield the carbothioamide.
Alternatively, the cyclization can be performed using a p-tolyl-substituted pyrazinecarboxylic acid chloride and benzylamine, followed by thionation.
Experimental Data and Optimization
Studies on similar systems report that the condensation of pyrazinecarboxylic acid chlorides with benzylamines proceeds under mild conditions, often in the presence of a base such as triethylamine, in solvents like dichloromethane or acetonitrile. Yields for analogous amides range from 59% to 91%, depending on the electronic nature of the substituents and the reaction temperature. Thionation is typically achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅), with reaction times of 2–6 hours at 60–100°C.
Data Table: Representative Reaction Conditions
Mechanistic Considerations
The cyclization proceeds via nucleophilic acyl substitution, with the benzylamine attacking the acyl chloride to form the amide bond. Thionation involves the replacement of the amide oxygen with sulfur, facilitated by Lawesson's reagent or P₂S₅, which act as sulfur transfer agents.
Method 2: Multicomponent Reactions and One-Pot Syntheses
Overview
Multicomponent reactions (MCRs) offer efficient access to complex heterocycles by combining three or more reactants in a single operation. For the synthesis of pyrrolo[1,2-a]pyrazine derivatives, MCRs involving pyrazine derivatives, aldehydes, and amines have been explored.
Application to the Target Compound
A plausible MCR involves the condensation of 2,3-diaminopyrazine, p-tolualdehyde, and benzyl isothiocyanate. The reaction sequence would proceed via initial imine formation, cyclization, and subsequent introduction of the carbothioamide group.
Data Table: Multicomponent Reaction Parameters
| Reactants | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,3-diaminopyrazine, p-tolualdehyde, benzyl isothiocyanate | Acetic acid | Ethanol | Reflux | 8 | 65–70 |
Mechanistic Insights
The reaction proceeds via imine formation between the diamine and the aldehyde, followed by cyclization to form the pyrrolo[1,2-a]pyrazine core. The isothiocyanate introduces the carbothioamide group via nucleophilic addition.
Method 3: Post-Synthetic Functionalization
Thionation of Preformed Amides
A widely used approach for introducing the carbothioamide functionality is the thionation of a preformed carboxamide. Lawesson's reagent and phosphorus pentasulfide are the reagents of choice for this transformation, offering high selectivity and moderate to excellent yields.
Experimental Protocols
The amide precursor is dissolved in anhydrous toluene or xylene, followed by the addition of Lawesson's reagent (1.2–1.5 equivalents). The reaction mixture is heated at 100–120°C for 2–6 hours, after which the solvent is evaporated and the product purified by column chromatography.
Data Table: Thionation Conditions
| Amide Substrate | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide | Lawesson's reagent | Toluene | 110 | 4 | 75–80 |
| N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide | P₂S₅ | Xylene | 120 | 5 | 70–78 |
Mechanistic Considerations
Lawesson's reagent reacts with the amide carbonyl group, replacing the oxygen atom with sulfur. The reaction is facilitated by the electron-rich nature of the amide nitrogen and the activating effect of the aromatic substituents.
Method 4: Suzuki Coupling and Functional Group Interconversion
Overview
For analogues bearing halogen substituents, Suzuki-Miyaura cross-coupling reactions provide a versatile method for introducing aryl groups at the 1-position of the pyrrolo[1,2-a]pyrazine core. This approach is particularly useful for late-stage diversification.
Application to the Target Compound
A bromo-substituted pyrrolo[1,2-a]pyrazine intermediate can be coupled with p-tolylboronic acid in the presence of a palladium catalyst, followed by N-benzylation and thionation to yield the target carbothioamide.
Experimental Data
Suzuki coupling reactions typically proceed in the presence of Pd(PPh₃)₄ or Pd(dppf)Cl₂, with potassium carbonate as the base, in a mixture of water and toluene or dioxane at 80–100°C. Reported yields for related systems range from 65% to 90%.
Data Table: Suzuki Coupling Conditions
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine | p-tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 80–85 |
Mechanistic Insights
The Suzuki coupling proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the C–C bond. The resulting arylated intermediate can be further functionalized as described above.
Comparative Analysis of Preparation Methods
Efficiency and Yield
The cyclization of pyrazinecarboxylic acid chlorides with benzylamines, followed by thionation, offers high yields and operational simplicity. Multicomponent reactions provide a more convergent approach but may suffer from lower selectivity and moderate yields. Post-synthetic thionation is highly efficient for the introduction of the carbothioamide group, with Lawesson's reagent generally offering higher yields and cleaner reactions compared to phosphorus pentasulfide.
Scalability and Practicality
The stepwise approach (amide formation, N-benzylation, thionation) is amenable to scale-up and allows for purification of intermediates, which is advantageous for the synthesis of analytical standards or for medicinal chemistry campaigns. Multicomponent reactions, while efficient, may require extensive optimization for specific substrates.
Purity and Selectivity
Thionation reactions can sometimes lead to over-thionation or side reactions, particularly with sensitive functional groups. Careful control of reagent stoichiometry and reaction temperature is essential to maximize selectivity.
Mechanistic and Structural Insights
Reaction Mechanisms
The formation of the pyrrolo[1,2-a]pyrazine core via cyclization involves nucleophilic attack, imine formation, and subsequent ring closure. Thionation proceeds via nucleophilic attack of the sulfurizing reagent on the amide carbonyl, with subsequent elimination of the oxygen atom.
Spectroscopic Characterization
The structure of the target compound and its intermediates is confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The carbothioamide group is characterized by a distinctive C=S stretching band in the IR spectrum (typically 1200–1350 cm⁻¹) and a downfield shift of the NH proton in the ¹H NMR spectrum.
Crystallographic Data
Single-crystal X-ray diffraction, where available, provides definitive structural confirmation and insights into molecular conformation and packing. For related compounds, the fused ring system is typically planar, with the benzyl and p-tolyl groups adopting staggered orientations to minimize steric interactions.
Research Findings and Perspectives from Varied Sources
Peer-Reviewed Literature
The synthesis and biological evaluation of N-benzyl-1-aryl-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamides have been extensively reported, with detailed studies on the influence of substituents on yield, lipophilicity, and biological activity. These studies provide a foundation for the synthesis of carbothioamide analogues.
Patent Literature
Patents describe the use of thiourea and carbothioamide derivatives as enzyme inhibitors and bioactive agents, highlighting the relevance of the target compound and its analogues in drug discovery. Synthetic methods disclosed in patents often emphasize scalability and operational simplicity.
Chemical Databases
Databases such as PubChem and ChemSpider provide comprehensive information on the structure, nomenclature, and physical properties of related compounds, facilitating the design and optimization of synthetic routes.
Comparative Data Table: Synthesis of Related Compounds
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of similar compounds within the dihydropyrrolo-pyrazine class. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has demonstrated broad-spectrum anticonvulsant activity across various animal models of epilepsy. This suggests that N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide may also possess similar properties, warranting further investigation into its efficacy as an anticonvulsant agent .
Antioxidant Properties
Compounds containing the dihydropyrrolo structure have shown significant antioxidant activity. Preliminary studies indicate that derivatives can scavenge free radicals effectively, which is crucial for developing treatments for oxidative stress-related disorders . This antioxidant capacity could be beneficial in formulating new therapeutic agents aimed at neurodegenerative diseases.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Similar chemical structures have been associated with the inhibition of inflammatory pathways, suggesting that this compound could be explored for its ability to modulate inflammatory responses .
Case Study 1: Anticonvulsant Screening
In a study examining various benzyl derivatives for anticonvulsant activity, compounds structurally related to this compound were evaluated using established seizure models. The results indicated significant protection against induced seizures in mice, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Antioxidant Efficacy
A comparative analysis of antioxidant activities among various derivatives revealed that those with similar structural motifs exhibited potent DPPH scavenging activity. This positions this compound as a candidate for further studies aimed at developing antioxidant therapies .
Mechanism of Action
The mechanism of action of N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: Contains a carboxylate group instead of a carbothioamide group.
Uniqueness
The presence of the carbothioamide group in N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide imparts unique chemical and biological properties to the compound. This group can participate in specific interactions with biological targets, making the compound a valuable candidate for drug development and other applications.
Biological Activity
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C22H23N3OS
- Molecular Weight : 365.50 g/mol
- CAS Number : 899961-16-1
The compound features a pyrrolo[1,2-a]pyrazine core with a benzyl and p-tolyl substituent, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions, often utilizing nucleophilic substitution reactions to introduce the benzyl and p-tolyl groups .
Antioxidant Activity
Research indicates that compounds similar to N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively in assays such as the ABTS assay . This property is critical for potential therapeutic applications in oxidative stress-related diseases.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes. Preliminary data suggest that it may act as a selective inhibitor for carboxylesterase (CaE), similar to other compounds in its class . The mechanism involves binding to the active site of the enzyme, potentially altering its activity and providing a basis for further drug development.
Antimicrobial Properties
There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against various pathogens. This suggests that N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives could be explored as potential antimicrobial agents .
The biological effects of this compound are likely mediated through multiple mechanisms:
- Enzyme Interaction : Binding to target enzymes can modulate their activity. For instance, the compound may interact with carboxylesterase through hydrogen bonding and hydrophobic interactions.
- Radical Scavenging : The presence of functional groups in the compound allows it to neutralize free radicals, thus mitigating oxidative damage in biological systems .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?
- Methodology :
- Core formation : Use palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides to construct the dihydropyrrolo[1,2-a]pyrazine core .
- Substituent introduction : Alkylate the core with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) for N-benzylation. Introduce the p-tolyl group via nucleophilic substitution or coupling reactions .
- Carbothioamide functionalization : React the intermediate with thiourea derivatives under reflux in ethanol or THF .
- Key considerations : Optimize reaction time (6–12 hours) and temperature (60–80°C) to maximize yields (reported 55–70%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
- NMR spectroscopy : Confirm substituent positions via ¹H-NMR (e.g., benzyl protons at δ 4.5–5.0 ppm, p-tolyl methyl at δ 2.3 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z ~420) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) at 10 µM concentration using fluorogenic substrates .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
- Molecular docking : Use AutoDock Vina to predict binding poses with targets like EGFR (PDB: 1M17). Focus on interactions between the carbothioamide group and catalytic lysine residues .
- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data from analogous compounds .
- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with experimental inhibition data to refine models .
Q. What strategies resolve contradictions in reported biological activity data?
- Case example : Discrepancies in kinase inhibition potency may arise from:
- Assay conditions : Varying ATP concentrations (1 mM vs. 10 µM) alter IC₅₀ values. Standardize using 100 µM ATP .
- Compound stability : Verify stability in assay buffers via HPLC (e.g., degradation at pH >8) .
- Orthogonal assays : Confirm hits using thermal shift assays (ΔTm >2°C indicates binding) .
Q. How does the p-tolyl substituent influence pharmacokinetic properties?
- Experimental design :
- LogP measurement : Compare logP values (e.g., 3.2 vs. 2.8 for p-tolyl vs. unsubstituted phenyl) via shake-flask method .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS. The p-tolyl group reduces CYP3A4-mediated oxidation compared to electron-deficient substituents .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Critical factors :
- Catalyst loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% to minimize costs without compromising yield (≥60%) .
- Workup optimization : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for large batches .
- Chiral purity : Use chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess (>98%) .
Key Recommendations
- Prioritize palladium-catalyzed routes for scalable synthesis .
- Use thermal shift assays to validate target engagement .
- Optimize p-tolyl substituent for balanced lipophilicity and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
